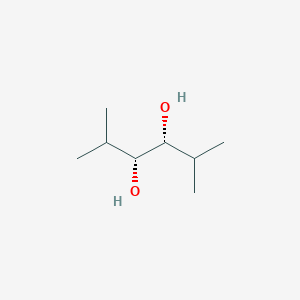
(3R,4R)-1,2-Diisopropylethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. The compound is chiral, possessing two stereocenters at the 3rd and 4th carbon atoms, both in the R configuration. This specific stereochemistry can influence its reactivity and interactions in various chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-2,5-Dimethyl-3,4-hexanediol can be achieved through several methods. One common approach involves the reduction of corresponding diketones or diesters. For instance, the reduction of 2,5-dimethyl-3,4-hexanedione using sodium borohydride (NaBH4) in methanol can yield (3R,4R)-2,5-Dimethyl-3,4-hexanediol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of (3R,4R)-2,5-Dimethyl-3,4-hexanediol may involve catalytic hydrogenation of the corresponding diketone using a palladium or platinum catalyst. This method offers higher yields and can be scaled up efficiently. The reaction is conducted under hydrogen gas pressure, and the catalyst is later removed by filtration.
化学反応の分析
Types of Reactions
(3R,4R)-2,5-Dimethyl-3,4-hexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products
Oxidation: 2,5-Dimethyl-3,4-hexanedione or 2,5-dimethylhexanoic acid.
Reduction: 2,5-Dimethylhexane.
Substitution: 3,4-Dichloro-2,5-dimethylhexane.
科学的研究の応用
(3R,4R)-2,5-Dimethyl-3,4-hexanediol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.
Industry: The compound is used in the production of polymers and resins, where its diol functionality contributes to the polymerization process.
作用機序
The mechanism of action of (3R,4R)-2,5-Dimethyl-3,4-hexanediol depends on its application. In biological systems, it may act as a substrate for enzymes like alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The compound’s hydroxyl groups can form hydrogen bonds with active site residues, facilitating the catalytic process. In polymer chemistry, the diol reacts with diisocyanates to form polyurethanes, where the hydroxyl groups participate in the formation of urethane linkages.
類似化合物との比較
Similar Compounds
(3R,4S)-2,5-Dimethyl-3,4-hexanediol: This stereoisomer has different spatial arrangement of the hydroxyl groups, leading to distinct reactivity and interactions.
2,5-Dimethyl-2,5-hexanediol: Lacks the chiral centers, resulting in different chemical properties.
3,4-Dihydroxy-3-methyl-2-pentanone: Another diol with a different carbon backbone and functional group arrangement.
Uniqueness
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles in chemical and biological systems. Its chiral centers make it valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and advanced materials.
特性
CAS番号 |
115889-27-5 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC名 |
(3R,4R)-2,5-dimethylhexane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3/t7-,8-/m1/s1 |
InChIキー |
UEGKGPFVYRPVCC-HTQZYQBOSA-N |
SMILES |
CC(C)C(C(C(C)C)O)O |
異性体SMILES |
CC(C)[C@H]([C@@H](C(C)C)O)O |
正規SMILES |
CC(C)C(C(C(C)C)O)O |
同義語 |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol; 2,5-Dimethyl-4-hydroxy-3-hexanol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















